Beclin1-ATG14L interaction inhibitor 1

Autophagy Protein-Protein Interaction Target Engagement

Beclin1-ATG14L interaction inhibitor 1 (Compound 19) is the first reported selective inhibitor of the Beclin1-ATG14L protein-protein interaction. Unlike ATP-competitive VPS34 kinase inhibitors (e.g., SAR405, PIK-III), which non-selectively disrupt both autophagy and endosomal trafficking, this compound specifically disrupts VPS34 Complex I while leaving Complex II-mediated vesicle trafficking intact. This unique mechanism enables researchers to attribute observed phenotypes directly to autophagy initiation, making it an indispensable tool for cancer, chemoresistance, and autophagy biology studies. Choose this compound for precise, complex I-specific autophagy inhibition without confounding off-target effects on endosomal dynamics.

Molecular Formula C23H24N4O5S
Molecular Weight 468.5 g/mol
Cat. No. B11206876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeclin1-ATG14L interaction inhibitor 1
Molecular FormulaC23H24N4O5S
Molecular Weight468.5 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3CC4=NOC(=N4)C5CCC5)C
InChIInChI=1S/C23H24N4O5S/c1-14-5-3-8-18(15(14)2)26-33(29,30)17-9-10-20-19(11-17)27(22(28)13-31-20)12-21-24-23(32-25-21)16-6-4-7-16/h3,5,8-11,16,26H,4,6-7,12-13H2,1-2H3
InChIKeyUDMANEABSHBQTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Beclin1-ATG14L Interaction Inhibitor 1: A Selective Autophagy PPI Inhibitor for Research Procurement


Beclin1-ATG14L interaction inhibitor 1 (also known as Compound 19) is a small molecule with the chemical formula C23H24N4O5S and a molecular weight of 468.53 g/mol [1]. It is classified as a selective inhibitor of the protein-protein interaction (PPI) between the autophagy-related proteins Beclin1 and ATG14L [2]. This mechanism specifically disrupts the formation and function of the VPS34 lipid kinase Complex I, which is essential for initiating autophagy, while leaving Complex II (involved in vesicle trafficking) unaffected [3].

Why Beclin1-ATG14L Interaction Inhibitor 1 Cannot Be Replaced by Common VPS34 Kinase Inhibitors


A scientific user cannot simply interchange Beclin1-ATG14L interaction inhibitor 1 with other common autophagy inhibitors like SAR405 or PIK-III. The target compound inhibits the protein-protein interaction between Beclin1 and ATG14L, a mechanism that selectively disrupts the autophagy-initiating VPS34 Complex I [1]. In contrast, SAR405 and PIK-III are ATP-competitive inhibitors of the VPS34 kinase domain. This kinase inhibition affects both VPS34 Complex I and Complex II, leading to the inhibition of not only autophagy but also critical endosomal vesicle trafficking [1]. This non-selective disruption of vesicle trafficking is a major limitation of direct VPS34 kinase inhibitors, which Beclin1-ATG14L interaction inhibitor 1 is designed to overcome, thereby enabling more precise studies of autophagy-specific pathways.

Quantitative Evidence for Beclin1-ATG14L Interaction Inhibitor 1's Differentiated Mechanism


Cellular Target Engagement: Beclin1-ATG14L PPI Disruption vs. VPS34 Kinase Inhibition

Beclin1-ATG14L interaction inhibitor 1 demonstrates a distinct mechanism of action by directly inhibiting the Beclin1-ATG14L protein-protein interaction in a cellular context. In a NanoBRET assay using HEK293T cells, it inhibited this specific PPI with an IC50 of 33.9 µM [1]. This is a fundamentally different mechanism from VPS34 kinase inhibitors like SAR405, which inhibit the enzymatic activity of VPS34 (IC50 = 1.2 nM) but do so for both Complex I and II [2]. While SAR405 is a more potent inhibitor of its target, its lack of complex selectivity leads to broader cellular effects.

Autophagy Protein-Protein Interaction Target Engagement

Functional Selectivity: Preservation of Vesicle Trafficking vs. Kinase Inhibitors

A key differentiator is the compound's ability to inhibit autophagy without causing the vesicle trafficking defects observed with direct VPS34 kinase inhibitors. Beclin1-ATG14L interaction inhibitor 1 does not inhibit the Beclin1-UVRAG interaction required for VPS34 Complex II formation, a critical step in endosomal trafficking [1]. In contrast, VPS34 kinase inhibitors like PIK-III (VPS34 IC50 = 18 nM) and SAR405 inhibit both Complex I and II, leading to the formation of large vacuole-like vesicles and inhibition of processes like cathepsin D maturation and DQ-BSA degradation [1].

Autophagy Vesicle Trafficking Selectivity

Key Research Applications for Beclin1-ATG14L Interaction Inhibitor 1


Decoupling Autophagy from Vesicle Trafficking in Cancer Cell Studies

This compound is ideally suited for experiments designed to isolate the specific contribution of autophagy to cancer cell survival, growth, or chemoresistance, without the confounding variable of disrupted endosomal trafficking. Because it does not inhibit VPS34 Complex II [1], researchers can attribute observed phenotypes more confidently to the inhibition of autophagy initiation rather than to a general disruption of cellular membrane dynamics.

Investigating Beclin1-ATG14L PPI as a Therapeutic Target

The compound serves as a critical tool compound for validating the Beclin1-ATG14L protein-protein interaction as a drug target. As the first reported inhibitor of this specific PPI [1], it enables proof-of-concept studies to assess whether disrupting this interaction yields therapeutic benefits in disease models, distinct from the broader effects of targeting VPS34 kinase activity.

Tool Compound for Studying Autophagy Initiation Mechanisms

For researchers focused on the fundamental biology of autophagy initiation, this inhibitor provides a specific probe to dissect the role of the Beclin1-ATG14L interaction in the formation, localization, and function of VPS34 Complex I [1]. Its use can help elucidate the upstream signaling events and structural requirements for autophagosome formation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Beclin1-ATG14L interaction inhibitor 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.